molecular formula C17H20ClN3O3S2 B11563512 4-(3-Chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione

4-(3-Chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione

Cat. No.: B11563512
M. Wt: 413.9 g/mol
InChI Key: SRUHGGOKLCDHAR-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.

    Oxadiazolidine Ring Formation: This step involves the cyclization of a hydrazide with a carbonyl compound in the presence of a dehydrating agent.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the oxadiazolidine ring, potentially leading to ring opening.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic ring and the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties, and this compound may exhibit similar activity.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new therapeutic agents.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Oxadiazolidines: Compounds with similar ring structures but different substituents.

Uniqueness

The unique combination of the thiazolidinone and oxadiazolidine rings, along with the specific substituents, gives this compound distinct chemical and biological properties

Properties

Molecular Formula

C17H20ClN3O3S2

Molecular Weight

413.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione

InChI

InChI=1S/C17H20ClN3O3S2/c1-10(2)9-19-13(17(3,4)26-16(19)25)21-14(22)20(15(23)24-21)12-7-5-6-11(18)8-12/h5-8,10,13H,9H2,1-4H3

InChI Key

SRUHGGOKLCDHAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(C(SC1=S)(C)C)N2C(=O)N(C(=O)O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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